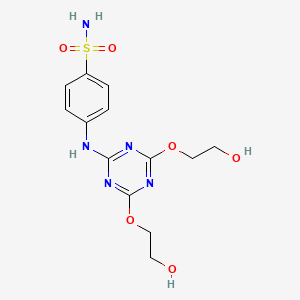

4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide, commonly known as Biotin-X-NHS, is a water-soluble, amine-reactive biotinylation reagent. It is widely used in scientific research to label and detect proteins, nucleic acids, and other biomolecules.

Mécanisme D'action

Biotin-X-NHS reacts with primary amines on biomolecules, such as lysine residues on proteins, to form a stable covalent bond. This biotinylates the biomolecule, allowing it to be detected using streptavidin or avidin conjugated to a detection system, such as a fluorescent or enzymatic reporter molecule.

Biochemical and Physiological Effects:

Biotin-X-NHS labeling does not significantly alter the biochemical or physiological properties of the labeled biomolecule. However, it is important to note that labeling efficiency can vary depending on the specific biomolecule and labeling conditions used.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Biotin-X-NHS include its high water solubility, stability, and reactivity with primary amines. Additionally, biotinylated biomolecules can be easily detected using streptavidin or avidin conjugated to a detection system. The limitations of using Biotin-X-NHS include the potential for non-specific labeling and the need for optimization of labeling conditions for specific biomolecules.

Orientations Futures

For the use of Biotin-X-NHS include the development of new labeling techniques and applications. Additionally, research is needed to optimize labeling conditions for specific biomolecules and to improve the specificity and sensitivity of detection methods. Finally, the use of Biotin-X-NHS in drug discovery and development should be further explored.

Méthodes De Synthèse

Biotin-X-NHS can be synthesized by reacting biotin with N-hydroxysuccinimide (NHS) and 4-(2-hydroxyethoxy)-1,3,5-triazin-2-amine (HET). The reaction occurs in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically catalyzed by a base such as triethylamine (TEA). The resulting product is a white powder that is highly water-soluble and stable at room temperature.

Applications De Recherche Scientifique

Biotin-X-NHS is widely used in scientific research for labeling and detecting biomolecules. It is commonly used in techniques such as Western blotting, immunoprecipitation, and flow cytometry. Biotin-X-NHS can also be used to label cells and tissues for imaging studies. Additionally, Biotin-X-NHS can be used in drug discovery and development to identify potential drug targets.

Propriétés

IUPAC Name |

4-[[4,6-bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O6S/c14-25(21,22)10-3-1-9(2-4-10)15-11-16-12(23-7-5-19)18-13(17-11)24-8-6-20/h1-4,19-20H,5-8H2,(H2,14,21,22)(H,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFOXKOJZJINFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)OCCO)OCCO)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659721 |

Source

|

| Record name | 4-{[4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide | |

CAS RN |

1200603-32-2 |

Source

|

| Record name | 4-{[4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-[4-(4-Fluorophenoxy)phenyl]undecanoic acid](/img/structure/B598867.png)

![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium tetrafluorobora](/img/no-structure.png)